2-(Isopropylthio)benzoic acid
Overview
Description
2-(Isopropylsulfanyl)benzoic acid
Scientific Research Applications
1. As a Preservative in Food and Pharmaceuticals
2-(Isopropylthio)benzoic acid, a derivative of benzoic acid, is commonly used as a preservative. Benzoic acid and its derivatives, including this compound, are known for their antibacterial and antifungal properties. They are used in a variety of products such as food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use result in their presence in the environment, including water, soil, and air (del Olmo, Calzada, & Nuñez, 2017).
2. In Pharmaceutical Research
Benzoic acid is a model compound for drug substances in pharmaceutical research. Studies on benzoic acid and its derivatives focus on process design, stability, solubility, and the phase behavior of these compounds in pharmaceutical formulations. The thermodynamic properties of benzoic acid and its mixtures with water and organic solvents are of particular interest (Reschke, Zherikova, Verevkin, & Held, 2016).
3. In Enhancing Drug Bioavailability
The adsorptive properties of benzoic acid derivatives, including this compound, are studied for their potential in enhancing drug bioavailability. Research on the adsorptive crystallization of benzoic acid in different porous carriers, such as aerogels from supercritical CO2 solutions, is crucial. This process is significant for stabilizing amorphous forms of organic compounds, which can be used in pharmaceutical applications (Gorle, Smirnova, & Arlt, 2010).
4. Detection and Analysis Techniques
Benzoic acid derivatives are extensively used as preservatives, making their detection vital for quality assurance in the pharmaceutical, food, and chemistry industries. Research aims at developing effective detection methods for benzoic acid, such as using polyaniline/Al bismuthate composite nanorods for the electrochemical detection of benzoic acid (Pei et al., 2020).
5. Detoxification Studies
Detoxification of benzoic acid through glycine conjugation is a significant area of research. Metabolomics studies are conducted to understand the detoxification process and its impact on human health. Such studies provide insights into the metabolic perturbations due to the xenobiotic intervention of benzoic acid (Irwin et al., 2016).
Properties
IUPAC Name |
2-propan-2-ylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFNTLOTIFQVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406477 | |
Record name | 2-(isopropylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41394-95-0 | |
Record name | 2-(isopropylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-(Isopropylthio)benzoic acid?
A1: this compound crystallizes in the centrosymmetric space group P2(1)/c with one molecule per asymmetric unit []. This means that the crystal structure is characterized by a unique arrangement of molecules that repeat in a specific pattern, giving rise to its symmetry. The molecule forms a cyclic dimer through a single hydrogen bond with an O-D...O-A distance of 2.658(2) Å. This dimer is characterized by a graph-set descriptor R2(2)(8) and is centered around a point of symmetry within the crystal lattice. Additionally, the dihedral angle between the benzene ring and the carboxyl group is 13.6(1) degrees, providing insight into the molecule's three-dimensional conformation [].
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